molecular formula C9H7F3N2O B2968389 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile CAS No. 954582-33-3

2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile

Cat. No. B2968389
CAS RN: 954582-33-3
M. Wt: 216.163
InChI Key: BSOXDEUDJTZJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile is a chemical compound with the CAS Number: 1375474-19-3 . It is also known as amino [4- (trifluoromethoxy)phenyl]acetonitrile hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3N2O.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4,8H,14H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.62 . It’s a powder that’s stored at room temperature .

Scientific Research Applications

Photoluminescent Material Development

The electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a compound structurally related to 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile, in acetonitrile has led to the discovery of a new class of π-conjugated oligoaminothiophenes. These compounds exhibit photoluminescence, suggesting potential applications in the development of photoluminescent materials. This study indicates that similar compounds, including 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile, could be explored for their photoluminescent properties and applications in materials science (Ekinci et al., 2000).

Synthesis of Novel Amino Acids

Research on the synthesis of novel fluorescent 4,5-diarylimidazolyl-phenylalanines has shown that reactions involving compounds similar to 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile can lead to new unnatural amino acids. These amino acids have been evaluated for their photophysical properties and potential as fluorimetric chemosensors for ion recognition, indicating the versatility of such compounds in synthetic chemistry and sensor development (Esteves et al., 2016).

Chemiluminescence in Analytical Chemistry

The determination of dansyl amino acids using tris(2,2'-bipyridyl)ruthenium(II) chemiluminescence in high-performance liquid chromatography highlights the potential of 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile and related compounds in analytical chemistry. These compounds can be used in post-column reactions for sensitive detection methods, contributing to advancements in analytical techniques (Won-yong & Nieman, 1994).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that the mechanism of action could be related to its role in the synthesis of 2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide derivatives .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOXDEUDJTZJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.